molecular formula C10H10FN3 B2838148 1-(2-Fluorobenzyl)-1H-imidazol-2-amine CAS No. 1216191-87-5

1-(2-Fluorobenzyl)-1H-imidazol-2-amine

Cat. No.: B2838148
CAS No.: 1216191-87-5
M. Wt: 191.209
InChI Key: NSQBERLWOAGQCC-UHFFFAOYSA-N
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Description

The Imidazole (B134444) Heterocycle: Fundamental Chemical Properties and Biological Significance

Overview of Imidazole Derivatives in Medicinal Chemistry

Imidazole derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. jchemrev.comnih.govijpsjournal.com The versatility of the imidazole scaffold has led to its incorporation into drugs across numerous classes, including antifungal, antibacterial, anticancer, and anti-inflammatory agents. nih.govresearchgate.net The ability of the imidazole ring to serve as a bioisostere for other groups, like amides or other heterocycles, and to improve properties such as water solubility, makes it an attractive component in drug design. researchgate.net Marketed drugs such as the antifungal agent miconazole (B906) and the anti-ulcer drug cimetidine (B194882) highlight the clinical success of imidazole-containing compounds. nih.govlifechemicals.com

Importance of Imidazole Scaffolds in Diverse Bioactive Molecules

The imidazole ring is considered a "privileged scaffold" in medicinal chemistry. ijpsjournal.comnih.gov This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a rich source for the development of new drugs. The imidazole moiety is a fundamental component of naturally occurring biological molecules, including the amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases of nucleic acids. nih.govlifechemicals.com This natural prevalence underscores its fundamental role in biological processes. Its ability to engage in various non-covalent interactions—such as hydrogen bonding, hydrophobic interactions, and van der Waals forces—enhances its capacity for molecular recognition at diverse receptor sites. nih.gov

Strategic Role of Fluorine in Pharmaceutical Chemistry and Bioactive Compounds

The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to enhance a molecule's therapeutic profile. nih.govtandfonline.com Fluorine is the most electronegative element, yet it is relatively small in size, with a van der Waals radius similar to that of a hydrogen atom. tandfonline.comacs.org This unique combination of properties allows it to be substituted for hydrogen without significantly increasing the molecule's size, while profoundly altering its electronic characteristics. acs.org Approximately 85% of bioactive compounds are estimated to contain heterocyclic moieties, and the combination of these with fluorine atoms has proven to be a powerful tool in drug design. nih.govmdpi.com

Influence of Fluorine Substitution on Molecular Interactions and Properties

Substituting fluorine for hydrogen can have a dramatic impact on a molecule's physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic behavior. nih.govresearchgate.net

Table 2: Effects of Fluorine Substitution in Drug Design

Property Affected Influence of Fluorine Consequence for Drug Candidate
Metabolic Stability The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Blocks sites of metabolic oxidation (e.g., by Cytochrome P450 enzymes), often increasing the drug's half-life. nih.govtandfonline.com
Lipophilicity Fluorination generally increases a molecule's lipophilicity (fat solubility). Can enhance membrane permeability and absorption, potentially improving bioavailability. tandfonline.comnih.gov
Basicity (pKa) As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby basic functional groups (e.g., amines). tandfonline.comacs.org Reduces the degree of ionization at physiological pH, which can improve cell membrane penetration. tandfonline.com
Binding Affinity The polarized C-F bond can form favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a target protein. tandfonline.comacs.org Can increase the binding affinity and potency of the drug for its target receptor.
Conformation The introduction of fluorine can influence the preferred three-dimensional shape (conformation) of a molecule. acs.org Can lock the molecule into a more biologically active conformation.

Current Research Landscape of Imidazole-2-amine Derivatives

The imidazole-2-amine scaffold is a subject of ongoing research due to its presence in various bioactive natural products and its potential as a pharmacophore. These compounds are known to engage in specific hydrogen bonding patterns that make them effective mimics of guanidinium (B1211019) groups found in arginine, allowing them to interact with biological targets that recognize this functionality.

Research into substituted imidazole-2-amine derivatives has revealed a wide range of biological activities. For example, derivatives have been investigated for their potential as:

Enzyme Inhibitors: As seen with ALK5 inhibitors, the scaffold can be tailored to fit into the active sites of specific enzymes. nih.gov

Anticancer Agents: Certain benzimidazole (B57391) derivatives linked to a pyrimidin-2-amine have been designed as V600E-BRAF inhibitors for cancer therapy. nih.gov

Antimicrobial Agents: The imidazole core itself is known for its antimicrobial properties, and derivatives are continuously being explored to combat resistant strains of bacteria and fungi. mdpi.comekb.eg

The synthesis of these derivatives often involves multi-component reactions or stepwise functionalization of the imidazole ring. researchgate.netorganic-chemistry.org The specific combination in 1-(2-Fluorobenzyl)-1H-imidazol-2-amine, which marries the established imidazole-2-amine pharmacophore with the modulating properties of a 2-fluorobenzyl group, represents a logical step in the rational design of new chemical entities for biological screening and potential therapeutic development.

Defining the Research Scope for this compound

The primary focus of this article is to provide a comprehensive overview of this compound, based on available scientific literature. The exploration will encompass its synthetic methodologies, physicochemical characteristics, and its emerging role in biological research. Due to the limited volume of research exclusively focused on this specific isomer, this article will also draw upon data from closely related fluorobenzyl-imidazol-2-amine analogs to provide a broader context and to highlight the potential areas for future investigation. The aim is to present a detailed and scientifically grounded perspective on this compound, stimulating further inquiry into its properties and potential applications.

While direct synthetic procedures for this compound are not extensively documented in publicly available literature, its synthesis can be inferred from established methods for analogous 2-aminoimidazole derivatives. A common and versatile approach involves the reaction of a suitably substituted aminoketone or aminoaldehyde with cyanamide (B42294). google.com Another widely used method is the cyclodesulfurization of a pre-formed thiourea (B124793) derivative. symbiosisonlinepublishing.com

For instance, the synthesis of N-substituted 2-aminobenzimidazoles has been achieved through the iodoacetic acid-mediated cyclization of the corresponding thiourea. symbiosisonlinepublishing.com This suggests a plausible synthetic route for this compound, which would likely involve the initial reaction of 2-fluorobenzylamine (B1294385) with an appropriate isothiocyanate precursor to form the N-(2-fluorobenzyl)thiourea, followed by a cyclization step to yield the final product. The synthesis of a more complex derivative, N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide, was achieved by reacting 2-nitroimidazole (B3424786) acetic acid with 4-fluorobenzylamine, highlighting another potential synthetic strategy involving the coupling of a fluorobenzylamine with a pre-formed imidazole ring. nih.gov

The physicochemical properties of this compound are not extensively detailed in dedicated studies. However, based on the general characteristics of imidazole and its derivatives, certain properties can be predicted. Imidazole itself is a polar, aromatic heterocyclic compound. nih.gov The introduction of a 2-fluorobenzyl group is expected to influence its solubility, lipophilicity, and electronic properties. The fluorine atom, being highly electronegative, can engage in hydrogen bonding and alter the metabolic stability of the molecule.

Below is a table of predicted and known physicochemical properties for this compound and its parent compound, 2-aminoimidazole.

PropertyThis compound (Predicted/Analog Data)2-Aminoimidazole (Known)
Molecular Formula C10H10FN3C3H5N3
Molecular Weight 191.21 g/mol 83.09 g/mol
Appearance Likely a solid at room temperatureSolid
Solubility Expected to have moderate solubility in organic solventsSoluble in water
pKa The imidazole ring is basic (pKa of the conjugate acid is ~7 for imidazole)The imidazole ring is basic

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govclinmedkaz.org While specific research on the biological role of this compound is limited, the activities of structurally similar compounds provide valuable insights into its potential therapeutic applications.

For example, a complex derivative, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, has been identified as a potent inhibitor of the ALK5 receptor, which is implicated in cancer and fibrotic diseases. nih.gov This suggests that the N-fluorobenzyl-imidazol-2-amine moiety could be a key pharmacophore for targeting protein kinases. The study on this ALK5 inhibitor demonstrated potent inhibitory effects in cellular assays with an IC50 value of 3.5 ± 0.4 nM. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12/h1-6H,7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQBERLWOAGQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 1 2 Fluorobenzyl 1h Imidazol 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 1-(2-Fluorobenzyl)-1H-imidazol-2-amine in solution. By analyzing one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional spectra, a complete assignment of all protons and carbons, along with their connectivity, can be achieved.

The ¹H NMR spectrum provides information on the number of different types of protons and their local electronic environments. The predicted chemical shifts (δ) for this compound are based on the analysis of its constituent parts: the 2-aminoimidazole ring and the 2-fluorobenzyl group.

The benzylic protons (H-6) are expected to appear as a singlet around 5.0-5.2 ppm, shifted downfield due to the adjacent nitrogen atom of the imidazole (B134444) ring. The protons of the imidazole ring (H-4 and H-5) are anticipated to appear as doublets in the aromatic region, typically between 6.5 and 7.0 ppm. The protons of the 2-fluorobenzyl group (H-8, H-9, H-10, H-11) will resonate in the aromatic region (approximately 7.0-7.4 ppm) as a complex multiplet due to proton-proton and proton-fluorine couplings. The amine protons (NH₂) are expected to produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration but typically falls within the 4.5-5.5 ppm range.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
NH₂4.5 - 5.5Broad Singlet (br s)
H-4, H-56.5 - 7.0Doublets (d)
H-6 (CH₂)5.0 - 5.2Singlet (s)
H-8, H-9, H-10, H-117.0 - 7.4Multiplet (m)

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbon atom of the imidazole ring bearing the amino group (C-2) is expected to have the most downfield shift in the heterocyclic portion, predicted to be around 148.0 ppm. mdpi.com The other imidazole carbons (C-4 and C-5) would appear around 111-125 ppm. mdpi.com The benzylic carbon (C-6) is predicted to resonate in the range of 50-55 ppm. The carbons of the fluorobenzyl ring will appear in the aromatic region (115-135 ppm), with the carbon directly bonded to the fluorine atom (C-7) showing a large C-F coupling constant and a chemical shift significantly influenced by the fluorine's electronegativity.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~148
C-4, C-5111 - 125
C-6 (CH₂)50 - 55
C-7~160 (with large ¹JCF)
C-8, C-9, C-10, C-11, C-12115 - 135

¹⁹F NMR is a highly sensitive technique for characterizing the environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for a fluorine atom on a benzene (B151609) ring is typically observed in the range of -110 to -140 ppm relative to a CFCl₃ standard. The signal will likely appear as a multiplet due to coupling with the ortho, meta, and para protons on the benzyl (B1604629) ring.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would be used to confirm the connectivity within the fluorobenzyl ring by showing correlations between adjacent aromatic protons (e.g., H-8 through H-11).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton to its attached carbon, for instance, linking the benzylic proton signal (H-6) to the benzylic carbon signal (C-6) and the imidazole protons (H-4, H-5) to their respective carbons (C-4, C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for connecting the different fragments of the molecule. A key correlation would be observed between the benzylic protons (H-6) and the imidazole ring carbons (C-2 and C-5), as well as the quaternary carbon of the benzyl ring (C-12), confirming the attachment of the fluorobenzyl group to the N-1 position of the imidazole ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule.

The IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) should appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl CH₂ group will appear just below 3000 cm⁻¹. The N-H bending vibration is predicted to be in the 1580-1650 cm⁻¹ range. researchgate.net Aromatic C=C stretching vibrations will produce bands in the 1450-1600 cm⁻¹ region. The C-N stretching of the amino group and the imidazole ring will be visible in the 1250-1335 cm⁻¹ range. researchgate.net A strong band corresponding to the C-F stretch is expected in the 1200-1250 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Primary Amine)Stretching3300 - 3500 (two bands)
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (CH₂)Stretching2850 - 3000
N-H (Primary Amine)Bending1580 - 1650
Aromatic C=CStretching1450 - 1600
C-NStretching1250 - 1335
C-FStretching1200 - 1250

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For this compound (C₁₀H₁₁FN₄), the calculated monoisotopic mass is approximately 192.10 g/mol . The molecular ion peak (M⁺·) in an electron ionization (EI) mass spectrum would be expected at m/z 192. As the molecule contains an odd number of nitrogen atoms (three), the molecular ion will have an even mass, consistent with the nitrogen rule. libretexts.org

The fragmentation of the molecule is expected to be dominated by cleavage of the benzylic C-N bond, which is the weakest bond. This alpha-cleavage is characteristic of amines and would lead to two primary fragmentation pathways: libretexts.orgmiamioh.edu

Formation of the highly stable 2-fluorobenzyl cation ([C₇H₆F]⁺) at m/z 109. This is expected to be a very prominent, likely the base peak in the spectrum.

Loss of the 2-fluorobenzyl radical to give the [M - C₇H₆F]⁺· fragment corresponding to the 2-aminoimidazole cation radical at m/z 83.

Further fragmentation of the 2-fluorobenzyl cation (m/z 109) could involve the loss of a fluorine atom or rearrangement to a tropylium-like ion.

Predicted m/zProposed Fragment IonFormula
192Molecular Ion [M]⁺·[C₁₀H₁₁FN₄]⁺·
1092-Fluorobenzyl cation (Base Peak)[C₇H₆F]⁺
832-Aminoimidazole cation radical[C₃H₅N₃]⁺·

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a lack of publicly available single-crystal X-ray diffraction data for this compound. Therefore, a detailed analysis of its solid-state structure, including specific bond lengths, bond angles, and torsion angles, cannot be provided at this time.

Molecular Geometry and Conformation Analysis

Table 3.4.1: Anticipated Torsion Angles in this compound

Atoms Defining Torsion Angle Expected Range (°) Notes
N(imidazole)-C(benzyl)-C(phenyl)-C(phenyl) Variable This angle would define the orientation of the fluorophenyl ring relative to the imidazole.

Intermolecular Interactions and Crystal Packing

In the absence of a determined crystal structure, the specific intermolecular interactions and crystal packing arrangement of this compound remain uncharacterized. Generally, molecules of this nature engage in a variety of non-covalent interactions that dictate their packing in the crystalline lattice. The presence of the 2-amino group on the imidazole ring provides a hydrogen bond donor (N-H), while the imidazole nitrogen atoms can act as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded networks, such as chains or dimers, which are common motifs in the crystal structures of related 2-aminoimidazole compounds.

Furthermore, π-π stacking interactions between the aromatic imidazole and fluorophenyl rings of adjacent molecules could contribute to the stability of the crystal lattice. The fluorine atom of the 2-fluorobenzyl group might also participate in weaker C-H···F or other halogen-related interactions.

Computational Chemistry and Molecular Modeling of 1 2 Fluorobenzyl 1h Imidazol 2 Amine

Virtual Screening Methodologies for Identifying Potential Biological Targets

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. nih.govmdpi.com For a compound such as 1-(2-Fluorobenzyl)-1H-imidazol-2-amine, whose biological targets may not be fully elucidated, VS can be a crucial first step in understanding its pharmacological potential. The process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules (ligands) that are known to be active for a particular target. nih.gov If a set of molecules structurally similar to this compound has demonstrated activity against a specific receptor or enzyme, their common chemical features can be used to build a model (a pharmacophore) to screen for other potentially active compounds. nih.gov

Structure-based virtual screening (SBVS), conversely, requires the three-dimensional (3D) structure of the potential biological target. nih.gov Molecular docking, a key SBVS method, predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.com In the case of this compound, this method would involve docking the compound into the binding sites of various known proteins to estimate its binding affinity. For instance, studies on pyrazole (B372694) derivatives containing a similar imidazoline (B1206853) ring have successfully used molecular docking to identify cruzipain, a cysteine protease from Trypanosoma cruzi, as a potential target. nih.gov

The typical workflow for a virtual screening campaign to identify targets for this compound would involve several key steps, as outlined in the table below.

StepVirtual Screening MethodologyDescription
1. Library Preparation Compound Database GenerationA digital library of small molecules, including this compound and its virtual derivatives, is prepared. This involves generating 3D conformations for each molecule.
2. Target Selection Protein Database SelectionA collection of 3D structures of known biological targets (e.g., kinases, proteases, GPCRs) is compiled from databases like the Protein Data Bank (PDB). nih.gov
3. Screening Execution Docking or Pharmacophore SearchThe compound is computationally tested against the target library using either docking (SBVS) or by comparing it to a pharmacophore model (LBVS).
4. Hit Identification Scoring and RankingCompounds are ranked based on a scoring function that estimates binding affinity or similarity. The top-ranked compounds are identified as "hits." mdpi.com
5. Post-Screening Analysis Filtering and RefinementHits are further analyzed and filtered based on physicochemical properties (e.g., ADMET - absorption, distribution, metabolism, excretion, toxicity) to select the most promising candidates for experimental validation. mdpi.com

This systematic approach allows researchers to efficiently narrow down a vast field of potential biological interactions to a manageable number of high-probability targets for further laboratory testing.

Application in Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)

Once a biological target for this compound is identified, SBDD and LBDD provide frameworks for optimizing its structure to improve efficacy and selectivity. nih.gov These rational drug design strategies are essential for the hit-to-lead and lead optimization phases of drug discovery. nih.gov

Structure-Based Drug Design (SBDD) is employed when the 3D structure of the target protein is known, often determined through techniques like X-ray crystallography or cryo-electron microscopy. nih.govnih.gov SBDD allows for the direct visualization of how a ligand, such as this compound, fits into the binding site of its target. nih.gov This knowledge enables medicinal chemists to design modifications to the molecule to enhance key interactions (e.g., hydrogen bonds, hydrophobic interactions) and improve binding affinity. For example, if docking studies revealed that the 2-fluorobenzyl group of the compound fits into a specific hydrophobic pocket of the target enzyme, SBDD could be used to explore whether other substituents on the benzyl (B1604629) ring might achieve a better fit and higher potency. nih.gov

Ligand-Based Drug Design (LBDD) is utilized when the structure of the target is unknown, but a set of active molecules exists. nih.govjubilantbiosys.com LBDD methods are built on the principle that molecules with similar structures are likely to have similar biological activities. Key LBDD techniques include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. researchgate.net

A QSAR model for a series of imidazol-2-amine derivatives would mathematically correlate variations in their chemical properties (e.g., electronics, sterics) with changes in their biological activity. This model could then predict the activity of new, unsynthesized analogs of this compound. Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active. researchgate.net This "pharmacophore" can then be used as a template to design novel molecules with diverse chemical scaffolds that retain the necessary features for biological activity.

The table below compares the core principles and requirements of SBDD and LBDD in the context of optimizing this compound.

FeatureStructure-Based Drug Design (SBDD)Ligand-Based Drug Design (LBDD)
Primary Requirement 3D structure of the biological target. nih.govA set of known active and inactive ligands. jubilantbiosys.com
Core Principle Design of ligands that fit optimally into the target's binding site. nih.govIdentification of common structural features responsible for biological activity. nih.gov
Key Methodologies Molecular Docking, Molecular Dynamics Simulations. nih.govQSAR, Pharmacophore Modeling, 3D-Similarity Searching. researchgate.net
Application Example Modifying the fluorobenzyl group of the compound to improve interactions with specific amino acid residues in a known enzyme's active site.Building a QSAR model from a series of active imidazol-2-amine analogs to predict which new substitutions will increase potency.

Both SBDD and LBDD are powerful, often complementary, computational strategies. For a molecule like this compound, an integrated approach combining virtual screening to find its targets, followed by SBDD or LBDD for structural optimization, represents a highly effective path toward developing a potential therapeutic agent. nih.gov

Structure Activity Relationship Sar Studies of 1 2 Fluorobenzyl 1h Imidazol 2 Amine and Analogues

Systematic Chemical Modifications and Their Impact on Biological Activity

The biological activity of 1-(2-Fluorobenzyl)-1H-imidazol-2-amine analogues can be finely tuned through systematic modifications of its three main components: the fluorobenzyl substituent, the imidazole-2-amine core, and the linker connecting various parts of the molecule.

The benzyl (B1604629) group, particularly its fluorination pattern, plays a critical role in modulating the biological activity of these compounds. The position of the fluorine atom on the phenyl ring is a key determinant of potency.

Research on analogous series of N-benzyl-substituted heterocyclic compounds has shown that the placement of a fluorine atom at the ortho (2-position) of the benzene (B151609) ring leads to significantly better inhibitory activity compared to substitutions at the meta (3-position) or para (4-position) positions. nih.gov This suggests that the 2-fluoro substitution in this compound is likely optimal for the activity in its class. The powerful electron-withdrawing nature of fluorine can modulate the pKa of the imidazole (B134444) ring and create favorable dipole interactions with target proteins. nih.govresearchgate.net Furthermore, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a common strategy in drug design. nih.gov

The introduction of additional substituents on the benzyl ring offers another avenue for optimization. While a comprehensive SAR for additional substituents on the 2-fluorobenzyl ring is specific to the biological target, general principles can be drawn from related scaffolds. For instance, in some series, the replacement of a 2-position substituent with other small electron-withdrawing groups or various electron-donating groups has been shown to result in comparable or slightly altered activity, indicating that this position can tolerate a range of functionalities. acs.org

Table 1: Impact of Fluorine Position on the Benzyl Ring on Relative Biological Activity Activity data is generalized from analogous heterocyclic series. nih.gov

Substituent Position Relative Inhibitory Activity Rationale
ortho (2-Fluoro) High Optimal electronic and steric interactions with the target binding site.
meta (3-Fluoro) Moderate Reduced potency compared to ortho-substitution.
para (4-Fluoro) Low to Moderate Sub-optimal positioning for key interactions.
Unsubstituted (Benzyl) Low The presence and position of fluorine are critical for enhanced activity.

The imidazole-2-amine core is fundamental to the molecule's activity, acting as a key hydrogen bond donor and acceptor, and participating in aromatic or hydrophobic interactions. researchgate.netnih.gov Modifications to this core, including substitutions on the exocyclic amine (N-substitution) or on the imidazole ring itself, can have profound effects.

N-substitution on the 2-amino group can alter the compound's hydrogen bonding capacity, lipophilicity, and steric profile. Depending on the target, acylation or alkylation of this amine can either increase or decrease activity. For imidazo[2,1-b]thiazole (B1210989) analogues, it was found that the nature and size of amine substituents elsewhere on the heterocyclic system directly influenced both biological potency and target selectivity. nih.gov

Direct substitution on the carbon atoms (C4 and C5) of the imidazole ring is another critical modification strategy. Introducing small alkyl or electron-withdrawing groups, such as methyl or nitro groups, has been shown in some imidazole series to enhance biological effects like antibacterial activity. mdpi.com These substitutions can influence the electronic properties of the ring and provide additional points of interaction with the biological target.

While the core structure of this compound involves a direct bond from the benzyl methylene (B1212753) to the imidazole nitrogen, related analogues have explored variations in this linkage. Studies have shown that the N-benzyl group itself is often crucial, with its complete removal leading to a significant loss of activity. nih.gov

In related compound series, the nature and length of the linker between an aromatic moiety and the imidazole core are key variables. For example, replacing the direct methylene linker with a longer chloroaryloxyalkyl chain (-O-(CH2)n-) has been used to probe the optimal distance and flexibility required for receptor binding. nih.gov The introduction of different functional groups as linkers, such as amides, carbamates, or ureas, can introduce additional hydrogen bonding capabilities and conformational constraints, which can be leveraged to improve binding affinity and selectivity. nih.gov

Identification of Key Pharmacophoric Features

A pharmacophore model for this class of compounds highlights the essential structural features required for biological activity. Based on SAR studies, the key pharmacophoric features for this compound analogues can be defined as follows:

Aromatic Ring (A): The fluorinated benzyl ring, which typically engages in hydrophobic and aromatic (π-π) stacking interactions. The ortho-fluoro substitution is a key feature for enhanced potency.

Hydrogen Bond Acceptor/Donor Region (B): The imidazole ring itself, which is a versatile hydrogen bond acceptor (at N3) and donor (at N1-H, though substituted in the parent compound). nih.gov Its electronic properties are crucial for binding.

Hydrogen Bond Donor/Cationic Center (C): The 2-amine group, which contains an amidine system (-N=C-NH2), is a critical hydrogen bond donor and can be protonated at physiological pH, forming a cationic center that may engage in ionic interactions. nih.gov

Hydrophobic/Steric Region (D): The spatial arrangement and volume occupied by the entire molecule, particularly the orientation of the benzyl group relative to the imidazole core.

Pharmacophoric analysis reveals that the imidazole scaffold can function as either an aromatic core or a hydrophobic center, depending on its substitution pattern. tci-thaijo.org The electronic distribution within the ring, which is influenced by substituents, directly affects its hydrogen bonding capacity and receptor binding affinity. researchgate.net

Establishment of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the physicochemical properties of compounds with their biological activities. For imidazole derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their potency. rjptonline.org

The development of a QSAR model for a series of this compound analogues would typically involve:

Data Set Generation: Synthesizing a library of analogues with systematic variations in the fluorobenzyl ring, imidazole core, and any linkers.

Biological Testing: Evaluating the biological activity (e.g., IC50) of all compounds in a relevant assay.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological parameters. nih.gov

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. The model's robustness is then validated using internal (e.g., leave-one-out cross-validation) and external test sets. chemijournal.com

Previous QSAR studies on related imidazole and benzimidazole (B57391) compounds have revealed that activity is often correlated with a combination of factors, including hydrophobicity (LogP), electronic properties (HOMO energy), and steric features. nih.govrjptonline.org For example, a 3D-QSAR model for antioxidative benzimidazoles highlighted the importance of specific spatial arrangements of electrostatic and steric fields for activity. nih.gov Such models provide predictive power for designing new compounds with potentially higher activity.

Table 2: Common Descriptors Used in QSAR Models for Imidazole Derivatives

Descriptor Type Examples Potential Influence on Activity
Electronic HOMO/LUMO Energy, Dipole Moment, Partial Charges Governs electrostatic and hydrogen bonding interactions. nih.gov
Hydrophobic LogP, Hydration Energy Affects membrane permeability and hydrophobic interactions in the binding pocket. rjptonline.org
Steric/Topological Molecular Weight, Molar Refractivity, Surface Area Defines the size and shape requirements for optimal receptor fit. rjptonline.org
3D-QSAR Fields CoMFA/CoMSIA Fields (Steric, Electrostatic) Maps the spatial regions where specific properties enhance or diminish activity.

Rational Design of Novel Analogues with Enhanced Potency or Selectivity

The insights gained from SAR and QSAR studies form the foundation for the rational design of new analogues with improved therapeutic profiles. This process involves the targeted modification of the lead compound to enhance desired properties while minimizing off-target effects.

One common strategy is scaffold hopping or bioisosteric replacement , where parts of the molecule are replaced with structurally different but functionally similar groups. For example, the imidazole ring could be replaced by other 5-membered heterocycles like pyrazole (B372694) or triazole to explore different electronic and hydrogen-bonding patterns.

Another approach is structure-based design , which utilizes the 3D structure of the biological target (if known) to design ligands that fit optimally into the binding site. Docking simulations can predict the binding poses of designed analogues, helping to prioritize which compounds to synthesize. mdpi.com

Finally, fragment-based optimization involves combining the most favorable substituents and structural motifs identified from SAR studies into a single molecule. For instance, if SAR studies show that the 2-fluoro substituent on the benzyl ring is optimal and that a small alkyl group at the C5 position of the imidazole enhances selectivity, a new analogue incorporating both features would be designed and synthesized. This iterative process of design, synthesis, and testing is central to modern drug discovery and has been successfully applied to optimize various imidazole-based inhibitors for targets such as kinases and other enzymes. nih.govtandfonline.comresearchgate.net

Biological Activity Profiling and Potential Research Avenues for 1 2 Fluorobenzyl 1h Imidazol 2 Amine

In Vitro Biological Screening Methodologies

The exploration of the biological activities of novel chemical entities is a cornerstone of drug discovery and development. For the compound 1-(2-Fluorobenzyl)-1H-imidazol-2-amine, a comprehensive in vitro biological screening approach would be essential to elucidate its potential therapeutic applications. This would involve a battery of assays designed to assess its interactions with various enzymes, receptors, and cellular signaling pathways.

Enzyme Inhibition Assays (e.g., ALK5, IDO, IDE, CDK2, VEGFR-2)

Enzyme inhibition assays are fundamental in identifying molecules that can modulate the activity of specific enzymes implicated in disease processes. Given the structural motifs present in this compound, several enzyme targets are of particular interest.

Activin-receptor like kinase 5 (ALK5) , a transforming growth factor-beta (TGF-β) type I receptor, is a key player in cellular signaling that governs a multitude of cellular processes. researchgate.netnih.gov Dysregulation of TGF-β signaling is implicated in cancer and fibrosis. nih.govnih.gov The inhibitory potential of compounds against ALK5 is often evaluated through kinase assays that measure the phosphorylation of a substrate. For instance, a novel deuterated N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine demonstrated potent inhibitory effects in a cellular assay with an IC50 of 3.5 ± 0.4 nM. nih.gov This highlights the potential for fluorobenzyl-imidazole derivatives to act as ALK5 inhibitors.

Indoleamine 2,3-dioxygenase (IDO) is another enzyme of interest, particularly in the context of cancer immunotherapy. IDO is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. nih.gov Its overexpression in tumor cells can lead to an immunosuppressive microenvironment. nih.gov Benzimidazole (B57391) analogues have been identified as potent IDO1 inhibitors, suggesting that the imidazole (B134444) core of this compound could confer inhibitory activity against this enzyme. nih.gov The inhibitory activity is typically assessed using enzymatic assays that measure the conversion of tryptophan to N-formylkynurenine.

Insulin-degrading enzyme (IDE) is a zinc metalloprotease involved in the degradation of several key signaling peptides, including insulin (B600854). nih.gov Inhibition of IDE has been proposed as a therapeutic strategy for type 2 diabetes. nih.govnih.gov The potential of this compound to inhibit IDE could be investigated using assays that measure the breakdown of a fluorescently labeled insulin substrate.

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its over-activation is a hallmark of many cancers. nih.govmdpi.com The development of CDK2 inhibitors is a significant area of anticancer drug discovery. mdpi.comnih.gov The inhibitory activity against CDK2 is typically determined by measuring the phosphorylation of a substrate peptide by the CDK2/cyclin A or CDK2/cyclin E complex. sci-hub.se Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of CDK2, indicating that the imidazole scaffold is a viable starting point for developing such inhibitors. nih.gov

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. The inhibitory potency of compounds against VEGFR-2 can be determined using kinase assays that measure the autophosphorylation of the receptor or the phosphorylation of a substrate. The presence of a 3-fluorobenzene moiety in some potent VEGFR-2 inhibitors suggests that the 2-fluorobenzyl group in the target compound may contribute to binding and inhibition. nih.gov

Enzyme TargetRelated Inhibitor StructureReported IC50
ALK5N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine3.5 ± 0.4 nM (cellular assay) nih.gov
IDO1N-(3-((1H-Benzo[d]imidazol-1-yl) methyl) benzyl)-1H-indole-2-carboxamideLow nanomolar levels in various cancer cell lines nih.gov
CDK2N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide37 nM researchgate.net
VEGFR-2Isatin derivative with a 3-fluorobenzene moiety3.62 µM nih.gov

Receptor Binding and Modulation Studies (e.g., GPCRs, GABA-A receptor)

Investigating the interaction of this compound with various cell surface and intracellular receptors can reveal its potential to modulate cellular signaling.

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. The potential of the compound to bind to and modulate the activity of various GPCRs can be assessed through radioligand binding assays and functional assays that measure downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.

The gamma-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel and the primary mediator of fast inhibitory neurotransmission in the central nervous system. nih.gov It is the target of widely used drugs like benzodiazepines. mdpi.com Imidazole and benzimidazole derivatives have been reported as modulators of the GABA-A receptor. nih.govacs.orggoogle.com Therefore, evaluating the ability of this compound to bind to and modulate the function of the GABA-A receptor is a logical step. This can be achieved through electrophysiological techniques, such as two-electrode voltage clamp or patch-clamp recordings in cells expressing the receptor, to measure changes in ion flow in response to the compound. nih.gov

Cellular Pathway Modulation Assays (e.g., MAPK/ERK, PI3K/Akt, TGF-beta signaling)

To understand the functional consequences of enzyme inhibition or receptor modulation, it is crucial to investigate the compound's effects on key cellular signaling pathways.

The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. medchemexpress.comnih.govelabscience.com Aberrant activation of this pathway is common in cancer. nih.gov The effect of this compound on this pathway can be assessed by measuring the phosphorylation status of key proteins like ERK1/2 using techniques such as Western blotting or ELISA.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another fundamental pathway that controls cell growth, survival, and metabolism. nih.govnih.govyoutube.com Its dysregulation is also frequently observed in cancer. youtube.com The modulation of this pathway by the compound can be determined by examining the phosphorylation levels of Akt and its downstream targets.

The Transforming Growth Factor-beta (TGF-beta) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting metastasis in later stages. nih.gov As ALK5 is the type I receptor for TGF-β, compounds that inhibit ALK5 are expected to modulate this pathway. researchgate.netnih.gov The effect of this compound on TGF-β signaling can be investigated by measuring the phosphorylation of Smad proteins, which are the downstream effectors of the pathway.

Antimicrobial Research Potential

The increasing prevalence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The imidazole nucleus is a common scaffold in many clinically used antimicrobial drugs. nih.govorientjchem.org

Antibacterial Activity Investigations

The potential antibacterial activity of this compound can be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Standard methods such as the broth microdilution or disk diffusion assays can be employed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound. nih.gov Several imidazole-containing compounds have demonstrated significant antibacterial activity. nih.govnih.gov For instance, certain benzimidazole derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Antifungal Activity Investigations

Despite a comprehensive search for scientific literature, no specific research data was found for the compound This compound concerning its antiprotozoal activity, anticancer research potential, or other therapeutic applications such as neuropharmacology.

Therefore, this article cannot be generated as per the user's request to focus solely on the biological activity and research avenues for this specific chemical entity. The provided outline requires detailed research findings, including data tables on cytotoxicity, kinase inhibition, and other biological assays, which are not available in the public domain for "this compound".

Further research would be required to synthesize and evaluate this compound for the biological activities outlined in the request. Without such primary research, any discussion would be speculative and would not adhere to the strict requirement for scientifically accurate content based on existing studies.

Mechanistic Investigations of 1 2 Fluorobenzyl 1h Imidazol 2 Amine S Biological Action

Identification and Validation of Molecular Targets

The initial step in elucidating the biological action of a novel compound like 1-(2-Fluorobenzyl)-1H-imidazol-2-amine involves the identification of its molecular targets. Given that structurally similar, albeit more complex, molecules containing a fluorobenzyl-imidazol-amine scaffold have been identified as potent inhibitors of Activin receptor-like kinase 5 (ALK5), it is hypothesized that ALK5 could be a primary molecular target for this compound. nih.gov ALK5, a transforming growth factor-beta (TGF-β) type I receptor, is a key player in numerous cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis. nih.gov

To validate ALK5 as a direct target, a series of biochemical and cellular assays would be necessary. A primary method for target identification is the affinity-based pull-down assay. In this technique, the compound is modified with a tag, such as biotin, and incubated with cell lysates. The proteins that bind to the compound are then isolated and identified using mass spectrometry.

Furthermore, cellular thermal shift assays (CETSA) could be employed to confirm target engagement in a cellular context. This method assesses the thermal stability of proteins in the presence of a ligand; binding of the compound to its target protein typically increases the protein's resistance to heat-induced denaturation.

Hypothetical Target Validation Data for this compound

Assay TypeTarget ProteinResultImplication
Affinity Pull-Down & Mass SpectrometryALK5High-confidence hitSuggests direct binding of the compound to ALK5.
Cellular Thermal Shift Assay (CETSA)ALK5Increased thermal stabilityConfirms target engagement in intact cells.
Kinase Activity AssayALK5Inhibition of phosphorylationDemonstrates functional modulation of the target enzyme.
Isothermal Titration Calorimetry (ITC)ALK5Favorable binding thermodynamicsQuantifies the binding affinity and thermodynamic profile.

Elucidation of Binding Modes and Interaction Dynamics with Biomolecules

Understanding how this compound interacts with its target protein at a molecular level is crucial for structure-based drug design and optimization. Computational modeling, followed by experimental validation, is the standard approach.

Molecular docking simulations would be performed to predict the binding pose of the compound within the ATP-binding pocket of the ALK5 kinase domain. These models would likely show that the imidazol-2-amine core forms key hydrogen bonds with the hinge region of the kinase, a common interaction for kinase inhibitors. The 2-fluorobenzyl group would be predicted to occupy a hydrophobic pocket, with the fluorine atom potentially forming specific interactions that enhance binding affinity.

To experimentally validate these predictions, X-ray crystallography of the ALK5-compound complex would be the definitive method. This would provide a high-resolution 3D structure of the interaction, confirming the binding orientation and specific amino acid residues involved.

Predicted Key Interactions of this compound with ALK5

Interacting Residue (ALK5)Type of InteractionMoiety of Compound Involved
His283Hydrogen BondImidazole (B134444) nitrogen
Lys232Hydrogen Bond2-amino group
Val289Hydrophobic InteractionBenzyl (B1604629) ring
Leu340Hydrophobic InteractionBenzyl ring
Asp351Water-mediated hydrogen bond2-amino group

Studies on Cellular Signal Transduction Pathways Modulated by the Compound

Given the hypothesized inhibition of ALK5, this compound would be expected to modulate the TGF-β signaling pathway. In this pathway, the binding of TGF-β to its receptor complex leads to the phosphorylation and activation of SMAD proteins (SMAD2 and SMAD3), which then translocate to the nucleus to regulate gene expression.

To investigate this, Western blot analysis would be performed on cells treated with TGF-β and the compound. A dose-dependent decrease in the phosphorylation of SMAD2 and SMAD3 would be indicative of ALK5 inhibition. Furthermore, reporter gene assays, using a luciferase reporter under the control of a SMAD-responsive promoter, would provide a quantitative measure of the compound's ability to inhibit TGF-β-induced gene transcription.

Hypothetical Effects on TGF-β/SMAD Signaling

AssayMeasured ParameterExpected Outcome with Compound Treatment
Western BlotPhospho-SMAD2/3 levelsDose-dependent decrease
ImmunofluorescenceNuclear translocation of SMAD2/3Inhibition of translocation
Luciferase Reporter AssaySMAD-driven gene expressionReduction in luciferase activity
qPCRExpression of TGF-β target genes (e.g., PAI-1, CTGF)Downregulation of mRNA levels

Enzyme Kinetics and Inhibition Mechanism Studies

To characterize the inhibitory mechanism of this compound on ALK5, enzyme kinetic studies would be conducted. These assays measure the rate of ALK5-mediated phosphorylation of a substrate in the presence of varying concentrations of the compound and ATP (the natural substrate).

By analyzing the data using Michaelis-Menten and Lineweaver-Burk plots, the mode of inhibition can be determined. For many kinase inhibitors that bind to the ATP pocket, a competitive mode of inhibition is expected. This means the compound directly competes with ATP for binding to the enzyme. This would be observed as an increase in the apparent Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax). The inhibition constant (Ki) would also be calculated to quantify the compound's potency.

Hypothetical Enzyme Inhibition Kinetic Parameters

Kinetic ParameterValueInterpretation
Mode of InhibitionCompetitive with respect to ATPThe compound binds to the active site of ALK5, competing with ATP.
IC5050 nMConcentration required to inhibit 50% of ALK5 activity.
Ki25 nMThe dissociation constant of the enzyme-inhibitor complex, indicating high potency.

Assessment of Compound Selectivity and Specificity

A crucial aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects. The selectivity of this compound would be assessed by screening it against a panel of other protein kinases. This is typically done using large-scale kinase profiling services.

The results would be presented as the percentage of inhibition at a given concentration (e.g., 1 µM) for each kinase. A highly selective compound would show strong inhibition of ALK5 and minimal inhibition of other kinases, particularly those that are structurally related. A selectivity index can be calculated by comparing the IC50 value for ALK5 to that of other kinases.

Hypothetical Kinase Selectivity Profile

Kinase Target% Inhibition at 1 µMIC50 (nM)
ALK5 98% 50
ALK225%>1000
ALK440%800
p38α10%>10,000
VEGFR25%>10,000

Advanced Applications and Derivatization Strategies for 1 2 Fluorobenzyl 1h Imidazol 2 Amine

Radiosynthesis and Radiolabeling for Molecular Imaging Applications (e.g., Positron Emission Tomography, PET)

No studies detailing the methods for radiolabeling 1-(2-Fluorobenzyl)-1H-imidazol-2-amine with positron-emitting isotopes (such as ¹⁸F) or its evaluation as a PET imaging agent were found.

Development as Chemical Probes for Biological Systems

There is no available literature on the design, synthesis, or application of this compound as a chemical probe to investigate biological targets or pathways.

Potential in Material Science Applications (e.g., chromophores, dyes, organic electronic materials)

No research has been published on the exploration of this compound for use in material science, including its properties as a chromophore, dye, or component in organic electronic materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Fluorobenzyl)-1H-imidazol-2-amine, and what experimental conditions optimize yield?

  • Methodology :

  • Imidazole Ring Formation : Cyclization of 1,2-diamines with α-halo ketones/aldehydes under acidic conditions (e.g., ZnCl₂ as a catalyst) .
  • Fluorobenzyl Introduction : Alkylation using 2-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) at 60–80°C for 6–12 hours .
  • Amine Functionalization : Selective protection/deprotection of the 2-amine group to avoid side reactions .
    • Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity. Monitor reactions via TLC and LC-MS to confirm intermediate formation .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques :

  • X-ray Crystallography : Single-crystal diffraction (e.g., SHELX programs) resolves bond lengths and angles, confirming the fluorobenzyl group’s ortho-fluorine positioning .
  • NMR Spectroscopy : ¹⁹F NMR (δ ~ -115 ppm for aromatic F) and ¹H NMR (δ 5.3 ppm for benzyl CH₂) validate substituent positions .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 206.1) confirms molecular weight .

Q. What biological targets are associated with this compound, and how are its activities assessed?

  • Targets :

  • Enzyme Inhibition : Assay against kinases or cytochrome P450 isoforms using fluorescence-based activity kits .
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) testing in bacterial/fungal cultures .
    • Mechanistic Studies : Radioligand binding assays (e.g., for histamine receptors) and molecular docking (AutoDock Vina) to predict binding affinities .

Advanced Research Questions

Q. How can researchers address unexpected byproducts during synthesis, such as N-demethylation or diarylation?

  • Case Study : In alkylation reactions, trace moisture or excess base may cause N-demethylation. Mitigate via rigorous drying of solvents and controlled stoichiometry .
  • Diarylation Prevention : Use bulky bases (e.g., DBU) to sterically hinder unwanted nucleophilic attack. Monitor intermediates via HPLC to detect early-stage byproducts .
  • Refinement : Recrystallize crude products from ethanol/water mixtures to isolate pure compounds .

Q. How should contradictory data between computational predictions and experimental results (e.g., binding affinity) be resolved?

  • Approach :

  • Docking Validation : Re-run simulations with explicit solvent models (e.g., TIP3P water) and compare with experimental IC₅₀ values .
  • Crystallographic Analysis : Resolve ligand-target co-crystal structures to identify unmodeled interactions (e.g., halogen bonding with fluorine) .
    • Example : If MD simulations overestimate binding, verify protonation states of imidazole nitrogens using pH-adjusted assays .

Q. What computational strategies improve the design of derivatives with enhanced pharmacokinetic properties?

  • ADMET Modeling :

  • Lipophilicity : Calculate logP (e.g., SwissADME) to balance solubility and membrane permeability .
  • Metabolic Stability : Predict CYP450 metabolism sites using StarDrop or Schrödinger’s QikProp .
    • Structural Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to reduce oxidative degradation .

Q. How does the fluorobenzyl substituent influence the compound’s environmental persistence, and how is this assessed?

  • Sorption Studies : Measure soil-water partition coefficients (K_d) using batch equilibrium tests. Fluorinated groups may increase hydrophobicity, enhancing soil adsorption .
  • Degradation Pathways : LC-MS/MS identifies metabolites (e.g., imidazole ring cleavage products) under UV light or microbial exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.